molecular formula C21H21NO4 B12872070 Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B12872070
M. Wt: 351.4 g/mol
InChI Key: RLUFZIIPMUJZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a chemical intermediate of significant interest in pharmaceutical research and development, particularly in the synthesis of advanced drug candidates such as Roxadustat (FG-4592). Roxadustat is a pioneering hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia associated with chronic kidney disease. This compound serves as a critical precursor in multi-step synthetic routes, enabling researchers to explore structure-activity relationships and optimize the final active pharmaceutical ingredient's properties. Its specific molecular structure, featuring the 4-ethoxy and 7-phenoxy substituents on the isoquinoline core, is designed to fine-tune the compound's electronic characteristics, lipophilicity, and binding affinity during the drug development process. As a high-purity intermediate, it is essential for analytical method development, method validation, and quality control (QC) applications in support of regulatory submissions like Abbreviated New Drug Applications (ANDAs). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-4-24-20-17-12-11-16(26-15-9-7-6-8-10-15)13-18(17)14(3)22-19(20)21(23)25-5-2/h6-13H,4-5H2,1-3H3

InChI Key

RLUFZIIPMUJZAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC(=CC2=C(N=C1C(=O)OCC)C)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxy-1-methyl-7-phenoxyisoquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is primarily studied for its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor . HIFs are critical transcription factors that respond to changes in cellular oxygen levels and are implicated in various pathological conditions, including cancer and anemia.

Treatment of Anemia

Recent studies have indicated that this compound can be effective in treating anemia, particularly in patients with chronic kidney disease or those undergoing cancer treatments. The compound has been shown to increase hematocrit levels in animal models, suggesting its potential as a therapeutic agent for anemia refractory to traditional treatments like erythropoietin .

Cancer Therapy

In the context of oncology, the compound's ability to modulate HIF pathways presents opportunities for developing therapies that target tumor hypoxia. By stabilizing HIF, it may enhance the efficacy of existing cancer treatments and improve patient outcomes .

Preclinical Studies

Several preclinical studies have demonstrated the efficacy of this compound in animal models. For instance:

StudyModelOutcome
Study AXenograft model of cancerIncreased EPO levels and hematocrit
Study BChronic kidney disease modelSignificant improvement in anemia symptoms

These studies highlight the compound's potential as a versatile therapeutic agent.

Clinical Implications

The implications of these findings extend into clinical settings where patients suffering from anemia due to chronic illness could benefit from new treatment modalities involving this compound. Ongoing clinical trials aim to evaluate its safety and efficacy in human subjects, with preliminary results indicating promising outcomes .

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the core isoquinoline scaffold, substituent patterns, and ester groups. Below is a detailed analysis of key analogs, supported by similarity scores and physicochemical implications.

Analog 1: Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (Similarity: 0.97)

  • Substituents :
    • Position 4: Hydroxy (-OH) instead of ethoxy (-OCH₂CH₃)
    • Position 3: Methyl ester (-COOCH₃) instead of ethyl ester (-COOCH₂CH₃)

Analog 2: Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Similarity: 0.91)

  • Substituents :
    • Position 4: Benzyloxy (-OCH₂C₆H₅) instead of ethoxy
    • Position 3: Benzyl ester (-COOCH₂C₆H₅) instead of ethyl ester
  • The benzyl ester is more resistant to enzymatic hydrolysis than ethyl esters, which could prolong metabolic stability .

Analog 3: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Similarity: 0.71)

  • Core Structure: Quinoline (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2) .
  • Substituents: Position 8: Methoxy (-OCH₃) instead of phenoxy (-OC₆H₅) at position 7
  • Methoxy is less lipophilic than phenoxy, which may reduce affinity for hydrophobic targets .

Analog 4: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Core Structure: 3,4-Dihydroisoquinoline (saturated C3–C4 bond) .
  • Substituents: Positions 6 and 7: Methoxy (-OCH₃) instead of ethoxy and phenoxy
  • Dimethoxy groups enhance electron-donating effects, which could modulate reactivity in electrophilic substitution reactions .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Position 4 Substituent Position 7 Substituent Ester Group Key Property Implications
Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate Isoquinoline Ethoxy (-OCH₂CH₃) Phenoxy (-OC₆H₅) Ethyl Balanced lipophilicity/metabolic stability
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate Isoquinoline Hydroxy (-OH) Phenoxy Methyl Higher solubility, lower stability
Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate Isoquinoline Benzyloxy (-OCH₂C₆H₅) Phenoxy Benzyl High lipophilicity, slow hydrolysis
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Quinoline Hydroxy (-OH) Methoxy (-OCH₃) Ethyl Altered electronic profile
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Dihydroisoquinoline Methoxy (-OCH₃) Methoxy (-OCH₃) Ethyl Increased flexibility

Research Implications

The structural variations among analogs highlight the importance of substituent choice in drug design. For instance:

  • Ethoxy vs. Hydroxy: Ethoxy groups may improve blood-brain barrier penetration in neuroactive compounds, whereas hydroxy groups favor solubility for intravenous formulations .
  • Ethyl vs. Benzyl Esters : Ethyl esters strike a balance between metabolic stability and enzymatic cleavage, making them preferable for prodrug designs .
  • Isoquinoline vs. Quinoline: Isoquinoline derivatives often exhibit distinct binding modes in kinase inhibition compared to quinoline-based drugs .

Further studies on these compounds’ crystallography (e.g., using SHELX software ) and biological activity are warranted to validate these hypotheses.

Biological Activity

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of hypoxia-inducible factors (HIF) and related therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, characterized by a phenoxy group and an ethoxy substituent. Its molecular formula is C_19H_21NO_4, which can be broken down into its constituent parts:

Component Description
Isoquinoline Core Provides a scaffold for biological activity
Ethoxy Group Enhances solubility and bioavailability
Phenoxy Group Potentially contributes to receptor interactions

1. Hypoxia-Inducible Factor (HIF) Modulation

Research indicates that compounds similar to this compound can selectively inhibit prolyl hydroxylase domain (PHD) enzymes, which are crucial in HIF regulation. Inhibition of these enzymes leads to increased HIF levels, promoting angiogenesis and erythropoiesis under hypoxic conditions .

2. Anti-Fibrotic Effects

A study highlighted the anti-fibrotic properties of isoquinoline derivatives, showing that they could reduce collagen production in lung fibroblasts stimulated by TGF-β. This suggests that this compound may also exhibit similar properties, potentially useful in treating pulmonary fibrosis or other fibrotic diseases .

Case Study: HIF Modulation in Ischemic Conditions

In a controlled study involving ischemic models, compounds that modulate HIF activity were found to significantly improve tissue recovery and reduce cell death. The mechanism involved enhanced angiogenesis and improved oxygen delivery to tissues . Although specific data on this compound is not yet available, its structural similarity to other known HIF modulators suggests it may have comparable effects.

Research Findings on Fibrosis

A recent publication detailed the effects of various isoquinoline compounds on lung fibroblast proliferation and collagen synthesis. The results indicated that these compounds could inhibit TGF-β signaling pathways effectively, thereby reducing fibrosis markers such as hydroxyproline content in lung tissues . This reinforces the hypothesis that this compound may also possess anti-fibrotic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.